molecular formula C19H22N2O2 B7504440 N-Benzyl-2-morpholino-2-phenylacetamide

N-Benzyl-2-morpholino-2-phenylacetamide

Cat. No.: B7504440
M. Wt: 310.4 g/mol
InChI Key: DGVKFZJNOOWAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-morpholino-2-phenylacetamide is a chemical compound with the molecular formula C18H21NO2 It is known for its unique structure, which includes a benzyl group, a morpholine ring, and a phenylacetamide moiety

Scientific Research Applications

N-Benzyl-2-morpholino-2-phenylacetamide has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-morpholino-2-phenylacetamide typically involves the reaction of benzyl chloride with N-phenyl-2-morpholinoacetamide in the presence of a base such as potassium hydroxide. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The general reaction scheme is as follows:

    Starting Materials: Benzyl chloride, N-phenyl-2-morpholinoacetamide, potassium hydroxide.

    Reaction Conditions: Microwave irradiation, solvent-free system.

    Product: this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-morpholino-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-Benzyl-2-morpholino-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-morpholino-2-phenylacetamide is unique due to the presence of both a morpholine ring and a benzyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-morpholin-4-yl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(20-15-16-7-3-1-4-8-16)18(17-9-5-2-6-10-17)21-11-13-23-14-12-21/h1-10,18H,11-15H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVKFZJNOOWAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-morpholino-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2-morpholino-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-Benzyl-2-morpholino-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-Benzyl-2-morpholino-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-Benzyl-2-morpholino-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-Benzyl-2-morpholino-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.